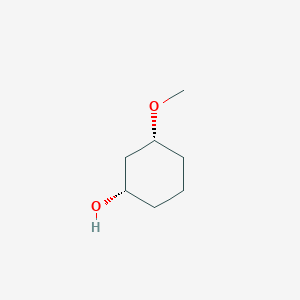

cis-3-Methoxycyclohexanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3R)-3-methoxycyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRGBAYCAUTVKN-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis 3 Methoxycyclohexanol

Stereoselective Synthesis Approaches

The generation of cis-3-methoxycyclohexanol with high diastereoselectivity necessitates the use of sophisticated synthetic strategies that can control the spatial arrangement of substituents on the cyclohexane (B81311) ring.

Catalytic Reduction Pathways to cis- and trans-3-Methoxycyclohexanol (B8222243)

Catalytic hydrogenation of 3-methoxycyclohexanone (B95188) is a common method for producing 3-methoxycyclohexanol. The choice of catalyst and reaction conditions significantly influences the ratio of cis to trans isomers. For instance, the catalytic reduction of m-methoxyphenol can yield a mixture of cis- and trans-3-methoxycyclohexanol. cdnsciencepub.com The stereoselectivity of these reductions is often governed by the steric hindrance of the catalyst and the substrate. For example, hydrogenation of 4-alkylphenols over a rhodium catalyst in supercritical carbon dioxide has been shown to favor the formation of cis-4-alkylcyclohexanols. researchgate.net This preference is attributed to the orientation of the substrate on the catalyst surface during the hydrogenation process.

Similarly, the reduction of 3-phenylcyclohexanone (B1347610) can be directed to yield either the axial or equatorial alcohol with high diastereoselectivity by carefully selecting the hydride source, a principle that can be applied to the synthesis of 3-methoxycyclohexanol isomers. beilstein-journals.org The use of specific catalysts, such as those based on iridium, has also been shown to be highly effective in the stereoselective hydrogenation of ketones to their corresponding alcohols. organic-chemistry.org

| Reactant | Catalyst/Reagent | Major Product | Reference |

| m-Methoxyphenol | Catalytic Hydrogenation | cis- and trans-3-Methoxycyclohexanol mixture | cdnsciencepub.com |

| 4-Alkylphenols | Rhodium in scCO2 | cis-4-Alkylcyclohexanols | researchgate.net |

| 3-Phenylcyclohexanone | Sterically hindered/unhindered hydride | Axial/Equatorial 3-phenylcyclohexanol | beilstein-journals.org |

| Ketones | Iridium-based catalysts | Stereodefined alcohols | organic-chemistry.org |

Oxymercuration-Reduction Protocols for Methoxycyclohexanol Isomers

Oxymercuration-reduction is a two-step process that can be used to hydrate (B1144303) alkenes, such as 3-methoxycyclohexene, to form alcohols. The first step, oxymercuration, involves the reaction of the alkene with a mercury(II) salt, like mercuric acetate, in the presence of a nucleophile, typically water. wikipedia.orgmasterorganicchemistry.com This step is stereospecific, proceeding through an anti-addition mechanism where the hydroxyl and mercury groups add to opposite faces of the double bond. masterorganicchemistry.com The regioselectivity follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon. wikipedia.org

Dehalogenation-Deetherification Sequences for Stereospecific Production

A robust and stereospecific method for the synthesis of cis- and trans-3-methoxycyclohexanol involves a dehalogenation-deetherification sequence starting from methoxyhalocyclohexanols. cdnsciencepub.com For example, the hydrogenolysis of methoxybromocyclohexanols using Raney nickel and hydrogen can provide the corresponding methoxycyclohexanols in high yields (80-97%). cdnsciencepub.com This dehalogenation step is stereospecific. cdnsciencepub.com

The subsequent deetherification of the methoxycyclohexanols can be achieved using strong acids like 68% hydrobromic acid to yield the corresponding cyclohexanediols. cdnsciencepub.com However, for the purpose of obtaining the target methoxycyclohexanol, the dehalogenation of the precursor is the key stereospecific step. The sequence can be optimized by performing dehalogenation before deetherification to improve yields. cdnsciencepub.com

| Starting Material | Reagents | Product | Yield | Reference |

| Methoxybromocyclohexanols | Raney Nickel, H2 | cis- and trans-3-Methoxycyclohexanols | 80-97% | cdnsciencepub.com |

| Methoxycyclohexanols | 68% Hydrobromic Acid | 1,3-Cyclohexanediols | 70-90% | cdnsciencepub.com |

Strategies for Diastereoselective Control in Cyclohexanol (B46403) Synthesis

Achieving high diastereoselectivity in the synthesis of substituted cyclohexanols is a central theme in modern organic synthesis. numberanalytics.com Several strategies have been developed to control the relative stereochemistry of the newly formed stereocenters.

One approach involves substrate control, where the inherent structural and conformational biases of the starting material direct the stereochemical outcome of a reaction. numberanalytics.com For example, in the reduction of a cyclohexanone (B45756), the existing substituents can sterically hinder one face of the carbonyl group, leading to the preferential attack of a reducing agent from the less hindered face.

Reagent control is another powerful strategy where a chiral reagent or catalyst is used to induce diastereoselectivity. numberanalytics.com Chiral auxiliaries, which are temporarily attached to the substrate, can also be employed to direct the stereochemistry of a reaction. numberanalytics.com

Furthermore, reaction conditions such as temperature, solvent, and the use of additives can significantly influence diastereoselectivity. numberanalytics.com Lowering the reaction temperature often enhances diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states. numberanalytics.com Organocatalyzed domino reactions, such as Michael-aldol cyclizations, have also emerged as a powerful tool for the diastereoselective synthesis of highly functionalized cyclohexanones, which can then be reduced to the corresponding cyclohexanols. nih.gov

Isomer Separation and Purification Techniques in the Context of cis-3-Methoxycyclohexanol

Following the synthesis of a mixture of cis- and trans-3-methoxycyclohexanol, effective separation and purification techniques are essential to isolate the desired cis isomer.

Chromatographic Resolution of cis/trans Isomers

Chromatography is a primary technique for the separation of stereoisomers. High-Performance Liquid Chromatography (HPLC) is particularly effective for resolving cis and trans isomers of cyclic compounds. msu.edu The separation is based on the differential interaction of the isomers with the stationary phase of the chromatography column. msu.edu For instance, in reversed-phase HPLC, the more polar cis isomer may have a different retention time compared to the less polar trans isomer. nih.gov The choice of the stationary phase, mobile phase composition, and temperature are critical parameters that need to be optimized for successful separation. thermofisher.com

Column chromatography is another widely used method for separating cis and trans isomers on a preparative scale. The different polarities of the isomers can lead to different affinities for the adsorbent (e.g., silica (B1680970) gel or alumina), allowing for their separation as they are eluted with a suitable solvent system. For example, column chromatography has been successfully used to separate cis- and trans-3-aminocyclohexanols.

In some cases, chemical derivatization can be employed to facilitate separation. For instance, the cis isomer of 3-methoxycyclohexanol can form a chelate with lithium aluminum hydride and aluminum chloride, a property that has been exploited for its separation from the trans isomer. cdnsciencepub.com

| Technique | Principle | Application Example | Reference |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases. | Separation of cis and trans isomers of double-decker shaped silsesquioxanes. | msu.edu |

| Column Chromatography | Differential adsorption on a solid support. | Separation of cis and trans-3-aminocyclohexanols. | |

| Chelation-based Separation | Formation of a chelate with the cis isomer. | Separation of cis-3-methoxycyclohexanol from the trans isomer using LiAlH4/AlCl3. | cdnsciencepub.com |

Selective Chelate Formation for Isomer Enrichment

The synthesis of 3-methoxycyclohexanol often results in a mixture of cis and trans stereoisomers. The isolation of the pure cis isomer is a critical challenge that can be addressed through selective chelate formation. Research has demonstrated that the separation of these isomers can be effectively achieved by taking advantage of the unique ability of the cis isomer to form a stable chelate complex.

One established method involves the use of a reagent mixture of lithium aluminum hydride and aluminum chloride. cdnsciencepub.com During the catalytic reduction of m-methoxyphenol, this reagent selectively forms a chelate with the resulting cis-3-methoxycyclohexanol. cdnsciencepub.com The formation of this intramolecular complex is attributed to the specific spatial arrangement of the hydroxyl and methoxy (B1213986) groups in the cis configuration, which allows for coordination with the metal species. The trans isomer, with its diequatorial or diaxial conformation, cannot form such a stable chelate. This difference in reactivity allows for the enrichment of the isomeric mixture. While this process can yield the trans isomer in a highly pure form (99%), the isolated cis compound may still contain about 10% of its stereoisomer. cdnsciencepub.com

This method underscores the importance of intramolecular interactions, where the proximity of the hydroxyl and methoxy groups in the cis isomer facilitates the selective complexation, a principle that is fundamental for isomer enrichment. cdnsciencepub.commdpi.com

Precursor Derivatization and Transformation Routes

The synthesis of cis-3-methoxycyclohexanol is intrinsically linked to its precursors, and its utility is expanded by its conversion into other valuable chemical structures.

Synthesis from m-Methoxyphenol Derivatives

The primary route for synthesizing 3-methoxycyclohexanol is through the catalytic reduction of m-methoxyphenol. cdnsciencepub.com This process typically involves hydrogenation over a metal catalyst, which reduces the aromatic ring to a cyclohexane ring.

The catalytic hydrogenation of m-methoxyphenol inherently produces a mixture of cis- and trans-3-methoxycyclohexanol. cdnsciencepub.com The ratio of the isomers can be influenced by the choice of catalyst and reaction conditions. Following the reduction, the isomers are then separated, often using the chelation method described previously. cdnsciencepub.comorgsyn.org This two-step process—reduction followed by isomer separation—is a foundational method for obtaining the distinct stereoisomers of 3-methoxycyclohexanol.

Table 1: Synthesis of 3-Methoxycyclohexanol from m-Methoxyphenol

| Reactant | Reagents/Catalyst | Products | Key Finding | Reference |

|---|---|---|---|---|

| m-Methoxyphenol | Catalytic Reduction (e.g., with H₂) | Mixture of cis- and trans-3-Methoxycyclohexanol | Yields a mixture of stereoisomers requiring further separation. | cdnsciencepub.com |

| Mixture of cis/trans isomers | Lithium aluminum hydride - aluminum chloride | Enriched cis-3-Methoxycyclohexanol and pure trans-3-Methoxycyclohexanol | Separation is based on selective chelate formation with the cis isomer. | cdnsciencepub.comorgsyn.org |

Conversion to Related Cyclohexanone Structures (e.g., 4-Methoxycyclohexanone)

Methoxycyclohexanols serve as precursors to corresponding cyclohexanone structures through oxidation reactions. While direct studies on the oxidation of cis-3-methoxycyclohexanol are specific, the conversion of the closely related 4-methoxycyclohexanol (B98163) to 4-methoxycyclohexanone (B142444) is a well-documented transformation that illustrates this synthetic route. google.comlookchem.com

The oxidation of the secondary alcohol group in methoxycyclohexanol yields a ketone. Various oxidizing agents can be employed for this purpose. For instance, the synthesis of 4-methoxycyclohexanone from 4-methoxyphenol (B1676288) often proceeds via the hydrogenation of the phenol (B47542) to 4-methoxycyclohexanol, which is then oxidized to the target ketone. google.com Modern, environmentally friendly methods utilize hydrogen peroxide as the oxidizing agent in the presence of a catalyst, which offers a green alternative to traditional heavy-metal-based oxidants. google.com The conversion of various methoxyphenols to their corresponding cyclohexanone derivatives is a subject of ongoing research, aiming for high selectivity and yield. rsc.org This transformation is significant as methoxycyclohexanones are important intermediates in the synthesis of pharmaceuticals and agricultural chemicals. google.com

Table 2: Representative Conversion of Methoxycyclohexanol to Methoxycyclohexanone

| Reactant | Reagents/Catalyst | Product | Application of Product | Reference |

|---|---|---|---|---|

| 4-Methoxycyclohexanol | Oxidizing agent (e.g., H₂O₂, PCC) | 4-Methoxycyclohexanone | Intermediate for pesticides and medicines. | google.com |

| Phenolic Compounds | Hydrogenation Catalysts (e.g., Pd/TiO₂) | Cyclohexanone Derivatives | Building blocks for valuable chemicals like adipic acid. | rsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| cis-3-Methoxycyclohexanol |

| trans-3-Methoxycyclohexanol |

| m-Methoxyphenol |

| 4-Methoxycyclohexanone |

| Lithium aluminum hydride |

| Aluminum chloride |

| 4-Methoxycyclohexanol |

| Hydrogen peroxide |

| Adipic acid |

| 1,3-Cyclohexanediol |

Stereochemical Investigations and Conformational Analysis of Cis 3 Methoxycyclohexanol

Chair-Chair Interconversion Dynamics in cis-3-Methoxycyclohexanol and Analogues

Cyclohexane (B81311) and its derivatives are not static, planar molecules. They exist predominantly in a puckered "chair" conformation that is in rapid equilibrium with an alternative chair form through a process known as ring inversion or chair-chair interconversion. acs.org In cis-3-Methoxycyclohexanol, this dynamic process involves the simultaneous conversion of axial substituents to equatorial positions and vice versa.

The two primary chair conformers of cis-3-Methoxycyclohexanol are the diequatorial (ee) form, where both the hydroxyl and methoxy (B1213986) groups occupy equatorial positions, and the diaxial (aa) form, where both groups are in axial positions. spcmc.ac.infiveable.me The interconversion between these two forms is a continuous process, with the equilibrium position being dictated by the relative stabilities of the two conformers. libretexts.org Factors that influence this equilibrium include steric hindrance, and as will be discussed later, the potential for intramolecular hydrogen bonding. nih.govlumenlearning.com

Conformational Equilibria in 1,3-Disubstituted Cyclohexane Systems

The study of 1,3-disubstituted cyclohexanes provides a foundational understanding of the principles governing the conformational preferences of cis-3-Methoxycyclohexanol. In these systems, the relative orientation of the two substituents as either cis or trans dictates the possible conformational outcomes. spcmc.ac.in

For a cis-1,3-disubstituted cyclohexane, the two possible chair conformations are one where both substituents are equatorial (diequatorial) and one where both are axial (diaxial). libretexts.org In the case of a trans-1,3-disubstituted cyclohexane, both chair conformers have one substituent in an axial position and the other in an equatorial position. libretexts.org

Diaxial vs. Diequatorial Conformer Preferences

Generally, for cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable than the diaxial conformer. fiveable.melumenlearning.com This preference is primarily due to the avoidance of unfavorable 1,3-diaxial interactions. In the diaxial conformation, the two axial substituents are in close proximity to each other and to the axial hydrogens on the same side of the ring, leading to steric repulsion and a higher energy state. researchgate.net The diequatorial conformer, by placing the substituents in the more spacious equatorial positions, minimizes these steric clashes. libretexts.org

However, the presence of certain substituents can alter this preference. For instance, in some cis-3-halocyclohexanols, the diequatorial conformer is predominant, suggesting that the syn-1,3-diaxial steric effect outweighs any potential stabilization of the diaxial conformer by an intramolecular hydrogen bond. researchgate.net

Influence of Substituent Bulkiness on Conformational Stability

The size, or steric bulk, of the substituents plays a crucial role in determining the position of the conformational equilibrium. lumenlearning.comfiveable.me Larger, bulkier groups will have a stronger preference for the equatorial position to minimize steric strain. libretexts.orgfiveable.me The general order of decreasing steric bulk for common substituents is: tert-butyl > isopropyl > ethyl > methyl > hydroxyl > halogens. lumenlearning.comlibretexts.org

When comparing two different substituents in a 1,3-disubstituted cyclohexane, the conformer that places the larger group in the equatorial position will be the more stable one. libretexts.org This principle is a key determinant in predicting the favored conformation of asymmetrically substituted cyclohexane derivatives. If the substituents are forced into a 1,3-diaxial arrangement, particularly if they are bulky, the instability can be so great that the molecule may adopt a non-chair conformation. iitk.ac.in

Intramolecular Hydrogen Bonding (IAHB) in cis-3-Methoxycyclohexanol

A pivotal factor influencing the conformational equilibrium of cis-3-Methoxycyclohexanol is the potential for the formation of an intramolecular hydrogen bond (IAHB). nih.govstackexchange.com This non-covalent interaction can significantly stabilize a particular conformation, sometimes overriding the general preference for equatorial substituents. stackexchange.com

Characterization of O-H···O Interactions

In cis-3-Methoxycyclohexanol, an intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group (the donor) and the oxygen atom of the methoxy group (the acceptor). nih.govstackexchange.com This O-H···O interaction is most favorable when the molecule adopts the diaxial conformation, bringing the hydroxyl and methoxy groups into close proximity. stackexchange.com The formation of this hydrogen bond creates a stable six-membered ring-like structure within the molecule. The presence and strength of this interaction can be characterized using techniques such as infrared (IR) spectroscopy, which detects shifts in the O-H stretching frequency, and nuclear magnetic resonance (NMR) spectroscopy. nih.govlookchem.com

Energetic Contributions of Intramolecular Hydrogen Bonds to Conformational Preferences

Studies have shown that in non-polar solvents, the diaxial conformer of cis-3-Methoxycyclohexanol, stabilized by the IAHB, can be the predominant species. nih.gov However, the strength of this hydrogen bond and its influence on the conformational equilibrium are highly dependent on the surrounding environment. nih.govstackexchange.com In polar, hydrogen-bonding solvents, intermolecular hydrogen bonds with the solvent molecules can compete with and disrupt the IAHB, shifting the equilibrium towards the diequatorial conformer. nih.govstackexchange.com Theoretical calculations have estimated the strength of the IAHB in cis-3-Methoxycyclohexanol to be approximately 18.4 kJ/mol. nih.gov This energetic contribution is a critical factor in the nuanced conformational behavior of this molecule.

Table 1: Conformational Equilibrium of cis-3-Methoxycyclohexanol in Different Solvents

| Solvent | % Diequatorial (ee) Conformer | Gibbs Free Energy Difference (ΔG ee-aa) (kJ/mol) |

| Cyclohexane (C6D12) | 33% | 1.72 |

| Carbon Tetrachloride (CCl4) at 0.05 molL-1 | 44% | - |

| Carbon Tetrachloride (CCl4) at 0.40 molL-1 | 59% | - |

| Dimethyl Sulfoxide (B87167) (DMSO) | 97% | -8.41 |

| Data sourced from a study by Rittner et al. nih.gov |

This table illustrates the significant shift in the conformational equilibrium of cis-3-Methoxycyclohexanol from the diaxial (stabilized by IAHB) to the diequatorial conformer as the solvent polarity increases.

Solvent Effects on Conformational Equilibrium and Intramolecular Hydrogen Bonding

The conformational equilibrium of cis-3-methoxycyclohexanol is characterized by a dynamic interplay between its diequatorial (ee) and diaxial (aa) conformers. A pivotal factor governing this equilibrium is the presence of a 1,3-diaxial intramolecular hydrogen bond (IAHB) between the axial hydroxyl group and the axial methoxy group in the aa conformer. This interaction provides a significant stabilizing effect. However, the preference for one conformer over the other is not intrinsic alone; it is profoundly modulated by the solvent.

Polarity and Basicity Dependence of Conformer Populations

The solvent environment plays a crucial role in shifting the conformational equilibrium of cis-3-methoxycyclohexanol. The population of the diequatorial (ee) conformer demonstrates a marked increase with rising solvent polarity. nih.gov In a nonpolar solvent like cyclohexane (C6D12), the ee conformer constitutes only 33% of the population, indicating a preference for the aa conformer stabilized by the IAHB. nih.gov Conversely, in a highly polar and basic solvent such as dimethyl sulfoxide (DMSO), the equilibrium dramatically shifts, with the ee conformer accounting for 97% of the population. nih.gov

This shift is not solely dependent on polarity, often described by the dielectric constant. Solvent basicity is also a key determinant. lookchem.com Basic solvents can act as strong hydrogen bond acceptors, effectively competing with the intramolecular methoxy group. This competition disrupts the IAHB that stabilizes the aa conformer. For instance, in studies of similar substituted cyclohexanols, pyridine, a solvent of moderate polarity but higher basicity, was shown to significantly favor the ee conformer, highlighting that solvent basicity can be a more influential factor than polarity in these equilibria. lookchem.com The stabilization of the ee conformer in polar and basic solvents is attributed to more effective solvation of the equatorial hydroxyl and methoxy groups, which are more exposed to the solvent environment compared to their axial counterparts. auremn.org

Table 1: Effect of Solvent Polarity on the Conformational Equilibrium of cis-3-Methoxycyclohexanol

| Solvent | % of ee Conformer | Gibbs Free Energy Difference (ΔG°ee-aa) (kJ/mol) |

|---|---|---|

| Cyclohexane (C6D12) | 33% | 1.72 |

| DMSO | 97% | -8.41 |

Data sourced from 1H NMR spectroscopy studies. nih.gov

Intermolecular Hydrogen Bonding (IEHB) Competition with IAHB

The conformational landscape of cis-3-methoxycyclohexanol is also sensitive to its concentration in a given solvent, a phenomenon that underscores the competition between intramolecular hydrogen bonding (IAHB) and intermolecular hydrogen bonding (IEHB). At low concentrations in non-polar solvents like carbon tetrachloride (CCl4), the aa conformer, stabilized by the IAHB, is predominant. nih.gov

However, as the concentration of cis-3-methoxycyclohexanol increases, the likelihood of solute molecules interacting with each other rises. This leads to the formation of intermolecular hydrogen bonds (IEHB), primarily through the association of the hydroxyl group of one molecule with the hydroxyl or methoxy group of another. nih.gov The formation of these intermolecular aggregates preferentially stabilizes the ee conformer, where the hydroxyl group is more sterically accessible for such interactions. lookchem.comauremn.org Infrared (IR) and 1H NMR spectroscopic data confirm this shift. For example, in CCl4, increasing the concentration from 0.05 mol/L to 0.40 mol/L shifts the population of the ee conformer from 44% to 59%. nih.gov This demonstrates that at higher concentrations, the energetic advantage of forming IEHBs in the ee state can overcome the stability gained from the IAHB in the aa state. nih.gov The strength of the IAHB in cis-3-methoxycyclohexanol has been theoretically calculated to be approximately 18.4 kJ/mol. nih.gov

Table 2: Effect of Concentration on the Conformer Population of cis-3-Methoxycyclohexanol in CCl4

| Concentration (mol/L) | % of ee Conformer |

|---|---|

| 0.05 | 44% |

| 0.40 | 59% |

Data derived from 1H NMR spectroscopic analysis. nih.gov

Comparative Stereochemical Analysis with Related Methoxycyclohexanols and Cyclopentanols

The conformational behavior of cis-3-methoxycyclohexanol becomes clearer when compared with its stereoisomers and related cyclic structures.

trans-3-Methoxycyclohexanol (B8222243): Unlike the cis isomer, the trans isomer exists as an equilibrium between the ae and ea conformers. In this case, neither conformer can form a 1,3-diaxial IAHB. As a result, the conformational equilibrium is less sensitive to the solvent environment. The population of the ae and ea conformers remains nearly equal across a range of solvents, shifting only slightly from 41% ae in cyclohexane to 49% ae in DMSO. nih.gov This subtle change reflects the minor differences in solvation energies between the two conformers, in stark contrast to the dramatic solvent-induced shift observed for the cis isomer.

cis- and trans-3-Methoxycyclopentanol (B12944984): The stereochemical principles observed in the six-membered ring of cyclohexanols also find parallels in five-membered ring systems, although with geometric distinctions. The synthesis of cis- and trans-3-methoxycyclopentanol has been reported, allowing for comparative analysis. cdnsciencepub.com While direct conformational data is less detailed in the provided sources, cyclopentanol (B49286) systems also exhibit intramolecular interactions. Studies on related cyclopentanol derivatives show that intramolecular hydrogen bonds can significantly stabilize specific conformations, influencing their relative energies. mdpi.com However, the geometric constraints of the cyclopentane (B165970) ring alter the distances and angles of potential hydrogen bonds compared to the cyclohexane chair conformation. Deetherification of 3-methoxycyclopentanols to their corresponding diols has been noted to be significantly less efficient than for their cyclohexanol (B46403) counterparts, suggesting differences in reactivity that may stem from their distinct stereochemical and conformational properties. cdnsciencepub.com

This comparative approach highlights the unique importance of the 1,3-diaxial arrangement in cis-3-methoxycyclohexanol, which allows for the formation of a stabilizing IAHB, a feature absent in its trans isomer and geometrically different in cyclopentanol analogues. This single interaction is the primary reason for the compound's pronounced sensitivity to solvent polarity, basicity, and concentration.

Spectroscopic Elucidation of Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone in the conformational analysis of substituted cyclohexanes. For cis-3-Methoxycyclohexanol, it allows for the detailed investigation of the dynamic equilibrium between its chair conformers: the diequatorial (ee) and the diaxial (aa) forms. Studies show that the conformational equilibrium is significantly influenced by factors such as solvent polarity and solute concentration nih.gov.

Proton NMR (¹H NMR) is instrumental in determining the predominant conformation of cis-3-Methoxycyclohexanol by analyzing the chemical shifts and spin-spin coupling constants (J-values) of the ring protons. The width of the signal for the proton attached to the hydroxyl-bearing carbon (H-1) is particularly diagnostic.

In the diaxial (aa) conformer, both the hydroxyl and methoxy (B1213986) groups occupy axial positions. In the diequatorial (ee) conformer, they are in equatorial positions. The H-1 proton is equatorial in the aa conformer and axial in the ee conformer. An axial H-1 proton will exhibit large couplings due to its trans-diaxial interactions with neighboring axial protons, resulting in a wide multiplet. Conversely, an equatorial H-1 proton will have smaller axial-equatorial and equatorial-equatorial couplings, leading to a narrower signal.

Research indicates a dynamic equilibrium between these two forms. An increase in the concentration of cis-3-Methoxycyclohexanol in a nonpolar solvent like carbon tetrachloride shifts the equilibrium from the diaxial conformer, which is stabilized by an intramolecular hydrogen bond (IAHB), toward the diequatorial conformer that forms intermolecular hydrogen bonds (IEHB) nih.gov. This shift is also observed with increasing solvent polarity; the percentage of the ee conformer increases from 33% in cyclohexane (B81311) to 97% in DMSO nih.gov.

| Proton | Conformation | Typical Chemical Shift (δ) | Coupling Constants (J) |

| H-1 (Axial) | ee | Downfield | Large J(ax,ax) ≈ 8-13 Hz |

| H-1 (Equatorial) | aa | Upfield | Small J(eq,ax), J(eq,eq) ≈ 2-5 Hz |

| H-3 (Axial) | ee | Downfield | Large J(ax,ax) ≈ 8-13 Hz |

| H-3 (Equatorial) | aa | Upfield | Small J(eq,ax), J(eq,eq) ≈ 2-5 Hz |

Note: Specific chemical shift values can vary based on solvent and concentration. The table presents general principles for cyclohexane systems.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the cyclohexane ring carbons are sensitive to the orientation of the substituents. The key diagnostic tool is the steric compression or γ-gauche effect. An axial substituent will shield the γ-carbons (C-3 and C-5 relative to the substituent at C-1), causing their signals to shift upfield (to a lower ppm value) compared to a molecule where the substituent is equatorial.

In cis-3-Methoxycyclohexanol, the equilibrium between the aa and ee conformers can be studied by observing the chemical shifts of the ring carbons. In the ee conformer, both substituents are equatorial, and minimal γ-gauche shielding is expected. In the aa conformer, both the hydroxyl and methoxy groups are axial, leading to significant shielding of the syn-axial C-5 and C-1 (relative to the methoxy group at C-3) and C-3 and C-5 (relative to the hydroxyl group at C-1) carbons. The observed chemical shifts are a population-weighted average of the shifts for the individual conformers, which changes based on solvent and temperature nih.gov.

| Carbon | Substituent Orientation | Expected ¹³C Shift Effect |

| C-1, C-3 | Equatorial OH, OCH₃ (ee) | Deshielded (downfield shift) |

| C-1, C-3 | Axial OH, OCH₃ (aa) | Shielded (upfield shift) |

| C-5 | Equatorial OH, OCH₃ (ee) | Less shielded |

| C-5 | Axial OH, OCH₃ (aa) | γ-gauche effect: Shielded (upfield shift) |

Variable-temperature (VT) NMR is a powerful technique for characterizing the thermodynamics of conformational equilibria. By lowering the temperature, the rate of ring inversion in cis-3-Methoxycyclohexanol can be slowed to the point where the individual signals for the aa and ee conformers can be observed separately on the NMR timescale.

At the coalescence temperature, the two distinct sets of signals broaden and merge into a single averaged spectrum. Below this temperature, sharp, distinct spectra for each conformer appear. By integrating the signals of the individual conformers at these low temperatures, their relative populations can be determined directly nih.gov. This allows for the calculation of the Gibbs free energy difference (ΔG°) between the conformers. Studies on related trans-3-substituted cyclohexanols have successfully used low-temperature ¹H and ¹³C NMR to quantify conformer populations and determine ΔG values nih.gov. For cis-3-Methoxycyclohexanol, such analysis confirms that while the aa conformer is stabilized by an intramolecular hydrogen bond, the ee conformer becomes dominant in polar solvents nih.gov.

Two-dimensional (2D) NMR techniques are essential for unambiguous stereochemical assignment.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings through bonds. For cis-3-Methoxycyclohexanol, a COSY spectrum would confirm the connectivity of the cyclohexane ring, showing correlations between adjacent protons (e.g., H-1 with H-2 and H-6; H-3 with H-2 and H-4). This is fundamental to assigning the signals in the ¹H NMR spectrum longdom.org.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is crucial as it shows correlations between protons that are close in space, regardless of whether they are bonded acdlabs.comlibretexts.org. In the context of cis-3-Methoxycyclohexanol, NOESY can definitively distinguish between the aa and ee conformers.

In the ee conformer , NOE cross-peaks would be expected between the axial protons at C-1, C-3, and C-5, which are all on the same face of the ring.

In the aa conformer , a key NOE would be observed between the axial hydroxyl proton and the axial methoxy protons, confirming their proximity and the presence of the intramolecular hydrogen bond. Additional NOEs between the equatorial H-1 and H-3 protons and adjacent ring protons would also be expected.

Mass Spectrometry for Fragmentation Mechanism Studies

Mass spectrometry is instrumental in determining the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions produced from a sample. youtube.com The fragmentation of the molecular ion into smaller, charged fragments provides a molecular fingerprint that aids in structural elucidation. youtube.com For cyclic alcohols like cis-3-Methoxycyclohexanol, common fragmentation patterns include alpha-cleavage (the breaking of a carbon-carbon bond adjacent to the oxygen atom) and the elimination of small neutral molecules like water or, in this case, methanol. libretexts.orgyoutube.com The study of these fragmentation pathways offers deep insights into the molecule's structure and the stability of the resulting fragment ions. youtube.com

Investigation of Methanol Elimination Pathways

The elimination of methanol (CH₃OH) is a significant fragmentation pathway for methoxycyclohexanol isomers. In the case of related compounds like cis-4-methoxycyclohexanol, the loss of methanol is a dominant process observed upon collisional activation. rsc.org When analyzed via mass spectrometry, particularly under conditions that generate negative ions, deprotonation of the hydroxyl group by hydroxide ions (HO⁻) in the ion source yields an (M-H)⁻ alkoxide ion. rsc.org

For cis-3-Methoxycyclohexanol, a similar initial step is anticipated, forming a cis-3-methoxycyclohexanoxide ion. Upon collisional activation, this ion is expected to undergo fragmentation, with the elimination of methanol being a primary pathway. The general mechanism for the loss of a neutral molecule like methanol from a cyclic compound can be complex, often involving ring-opening or intramolecular rearrangements. thieme-connect.de

One proposed mechanism for the analogous cis-4-methoxycyclohexanol involves an internal Sₙ2 cyclization reaction. rsc.org This pathway suggests that the negatively charged oxygen atom of the alkoxide attacks the carbon atom bearing the methoxy group, leading to the formation of a bicyclic intermediate (an epoxide) and the displacement of the methoxide ion (CH₃O⁻). The intermediate then undergoes further rearrangement to eliminate methanol and form a more stable product ion, such as the alkoxide of cyclohex-3-enol. rsc.org While this specific pathway involves a 1,4-relationship between the hydroxyl and methoxy groups, a similar intramolecular reaction could be envisioned for the 1,3-substituted cis-3-Methoxycyclohexanol, proceeding through a different bicyclic transition state.

The primary fragmentation pathways for cyclic alcohols and ethers are influenced by the stability of the resulting ions and neutral fragments. youtube.comnsf.gov The table below illustrates the expected key ions in the mass spectrum of cis-3-Methoxycyclohexanol, based on common fragmentation patterns for cyclohexanol (B46403) derivatives.

| m/z Value | Proposed Fragment Identity | Proposed Formation Mechanism |

|---|---|---|

| 130 | [M]⁺ (Molecular Ion) | Electron impact ionization of cis-3-Methoxycyclohexanol |

| 98 | [M - CH₃OH]⁺ | Elimination of a neutral methanol molecule |

| 99 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage at the C1-C2 bond followed by loss of a propyl radical |

Deuterium Labeling Experiments for Mechanistic Insight

To unambiguously determine fragmentation mechanisms, deuterium labeling is a crucial experimental technique. nih.gov By selectively replacing hydrogen atoms with deuterium atoms at specific positions within a molecule, the movement of atoms during fragmentation can be tracked. chemrxiv.org This provides definitive evidence for proposed reaction pathways, such as identifying which hydrogen atoms are involved in rearrangement processes. nih.govunimi.it

In the context of cis-3-Methoxycyclohexanol, several labeling experiments could provide mechanistic clarity:

Labeling the hydroxyl hydrogen (OD): Replacing the hydrogen of the alcohol group with deuterium would reveal its role in the methanol elimination pathway. If the resulting eliminated molecule is CH₃OD, it confirms that the hydroxyl hydrogen is the one abstracted.

Labeling the methoxy group (OCD₃): Using a deuterated methoxy group would directly label the departing methanol molecule. Observing the loss of CD₃OH would confirm the origin of the eliminated species.

Labeling the cyclohexane ring: Placing deuterium atoms on the carbon atoms of the ring, particularly at positions adjacent to the hydroxyl and methoxy groups, can help elucidate complex rearrangement mechanisms. researchgate.net For example, labeling at C1 or C3 would help determine if hydrogens from these positions are involved in the methanol elimination.

In studies of the related cis-4-methoxycyclohexanol, deuterium labeling has been essential. rsc.org These experiments confirmed that the loss of methanol from the (M-H)⁻ ion proceeds via specific intramolecular pathways rather than random hydrogen abstraction. rsc.org The results from such experiments allow researchers to distinguish between different possible mechanisms and provide a more complete picture of the fragmentation process.

The following table outlines how specific deuterium labeling experiments would inform the understanding of the fragmentation mechanism for cis-3-Methoxycyclohexanol.

| Labeled Compound | Observed Neutral Loss | Mechanistic Insight Provided |

|---|---|---|

| cis-3-Methoxycyclohexan-O-d | CH₃OD | Confirms the involvement of the original hydroxyl proton in the methanol elimination. |

| cis-3-(Trideuteromethoxy)cyclohexanol | CD₃OH | Confirms that the intact methoxy group is eliminated along with a proton from another part of the molecule. |

| cis-3-Methoxycyclohexan-3-d | CH₃OH or CH₃OD | Helps determine if the hydrogen at the C3 position is abstracted during methanol elimination. |

Computational Chemistry Approaches to Cis 3 Methoxycyclohexanol Systems

Theoretical Determination of Intramolecular Hydrogen Bond Strengths and Energies

A key feature of the cis-3-methoxycyclohexanol diaxial conformer is the presence of an intramolecular hydrogen bond (IAHB) between the axial hydroxyl group and the axial methoxy (B1213986) group. Theoretical calculations are crucial for quantifying the strength and energetic contribution of this interaction.

One study, using the CBS-4M method, calculated the strength of the IAHB in cis-3-methoxycyclohexanol to be 18.4 kJ/mol (approximately 4.4 kcal/mol). nih.gov Another study, employing DFT calculations at the B3LYP/6–311+g(d,p) level for the related cis-3-N,N-dimethylaminocyclohexanol, determined the average calculated energy of the IAHB to be 5.74 kcal/mol. researchgate.net These theoretical values highlight the significant stabilizing effect of the IAHB on the diaxial conformation. The strength of this bond is a critical factor in the conformational equilibrium, and its accurate determination relies on high-level computational methods. nih.govmpg.de

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for simulating spectroscopic parameters, which can be directly compared with experimental data to validate theoretical models. The simulation of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for conformational analysis. oregonstate.edu

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.net By calculating the chemical shifts for different conformers of cis-3-methoxycyclohexanol, it is possible to determine which conformer, or which blend of conformers, best reproduces the experimental NMR spectrum. nih.gov For example, in related substituted cyclohexanes, the analysis of 1H and 13C NMR chemical shifts, supported by Natural Bond Orbital (NBO) analysis, has been used to understand the influence of substituent effects and hyperconjugative interactions on the conformational equilibrium. researchgate.net The accurate prediction of NMR parameters is a powerful validation of the computed molecular geometries and conformational energies. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. smu.eduarxiv.org For reactions involving cis-3-methoxycyclohexanol, theoretical calculations can map out the potential energy surface, identify transition states, and determine activation barriers. researchgate.net

While specific reaction mechanisms involving cis-3-methoxycyclohexanol are not detailed in the provided context, the general approach can be inferred from studies on similar systems. For instance, the hydride reduction of substituted cyclohexanones has been investigated using DFT to understand the factors controlling stereoselectivity. researchgate.net These studies analyze transition state structures to determine whether electronic or torsional effects are dominant. researchgate.net Similarly, computational methods can be used to study the mechanism of reactions like dehalogenation, as demonstrated in the case of cis-3-chloroacrylic acid dehalogenase. nih.gov Such computational investigations provide a step-by-step description of bond-breaking and bond-forming processes, offering insights that are often inaccessible through experimental means alone. smu.edu

Transition State Analysis for Decomposition Pathways

A comprehensive understanding of the decomposition of cis-3-methoxycyclohexanol requires the identification of the most probable reaction pathways and the characterization of their associated transition states. While specific transition state analysis for the decomposition of cis-3-methoxycyclohexanol is not extensively documented in the literature, we can infer likely pathways based on established mechanisms for the decomposition of alcohols and ethers. acs.orgacs.org Computational methods, particularly density functional theory (DFT), are instrumental in modeling these pathways.

The decomposition of cis-3-methoxycyclohexanol can be envisioned to proceed through two main routes: dehydration involving the hydroxyl group and pyrolysis of the methoxy ether group.

Dehydration Pathways: The elimination of water from the cyclohexanol (B46403) ring can occur via either an E1 or E2 mechanism. bohrium.comresearchgate.net

E1 Mechanism: In the presence of an acid catalyst, the hydroxyl group is protonated, forming a good leaving group (H₂O). Subsequent departure of water leads to a secondary carbocation intermediate. A base can then abstract a proton from an adjacent carbon to form an alkene. Computational analysis of this pathway would involve locating the transition state for the C-O bond cleavage to form the carbocation and the subsequent proton abstraction steps. The stability of the carbocation intermediate is a key factor in this pathway. acs.org

E2 Mechanism: This pathway involves a concerted process where a base abstracts a proton from a carbon adjacent to the hydroxyl-bearing carbon, and the hydroxyl group leaves simultaneously. Computationally, this would be modeled by searching for a single transition state that incorporates both bond-breaking and bond-forming events. researchgate.net

Ether Pyrolysis: The thermal decomposition of the methoxy group is another potential degradation pathway. Such reactions often proceed through radical mechanisms or pericyclic eliminations. acs.orgsci-hub.se

Radical Mechanism: Homolytic cleavage of a C-H or C-O bond can initiate a radical chain reaction. Transition state analysis for these steps would involve calculating the bond dissociation energies and the activation barriers for hydrogen abstraction or radical recombination.

Concerted Elimination: A concerted elimination reaction, such as a syn-elimination, could also occur, leading to the formation of an alkene and methanol. This would proceed through a cyclic transition state.

To rigorously analyze these pathways for cis-3-methoxycyclohexanol, computational chemists would employ methods like DFT (e.g., B3LYP or M06-2X functionals) with a suitable basis set (e.g., 6-31G* or larger) to locate the geometries of reactants, products, intermediates, and transition states on the potential energy surface. sci-hub.se Frequency calculations are then performed to confirm the nature of these stationary points (minima or first-order saddle points) and to calculate zero-point vibrational energies and thermal corrections to the electronic energies. sci-hub.se The calculated activation energies (the energy difference between the transition state and the reactants) for each pathway would reveal the most kinetically favorable decomposition route.

Assessment of Conformational Energies via Computational Methods

The cis-1,3-disubstituted pattern in cis-3-methoxycyclohexanol gives rise to two primary chair conformations: a diequatorial (ee) conformer and a diaxial (aa) conformer. The relative stability of these conformers is a delicate balance of steric and electronic effects.

Computational methods are essential for quantifying the energy difference between these conformers and understanding the factors that influence the conformational equilibrium. A notable study by de Oliveira and Rittner utilized both experimental (¹H NMR) and theoretical approaches to investigate the conformational behavior of cis-3-methoxycyclohexanol.

Their research revealed that in non-polar solvents like cyclohexane (B81311), the diaxial (aa) conformer is surprisingly stable. researchgate.net This is attributed to the presence of a stabilizing intramolecular hydrogen bond (IAHB) between the axial hydroxyl group and the axial methoxy group. In the diequatorial (ee) conformer, these groups are too far apart to interact in this manner.

The strength of this intramolecular hydrogen bond has been calculated using high-level computational methods. For instance, the CBS-4M method has been used to estimate the strength of the IAHB in cis-3-methoxycyclohexanol to be approximately 18.4 kJ/mol.

The conformational equilibrium is also significantly influenced by the solvent. In more polar, hydrogen-bond-accepting solvents like DMSO, the diequatorial conformer becomes the dominant species. This is because the solvent molecules can form intermolecular hydrogen bonds with the hydroxyl group, which effectively competes with and disrupts the intramolecular hydrogen bond that stabilizes the diaxial conformer. researchgate.net

The following interactive data table summarizes the influence of solvent polarity on the conformational equilibrium of cis-3-methoxycyclohexanol, as determined by ¹H NMR spectroscopy.

| Solvent | Diequatorial (ee) Conformer Population (%) | Diaxial (aa) Conformer Population (%) | Gibbs Free Energy Difference (ΔG_ee-aa) (kJ/mol) |

| Cyclohexane (C₆D₁₂) | 33 | 67 | 1.72 |

| Carbon Tetrachloride (CCl₄) | 44 | 56 | - |

| Chloroform (CDCl₃) | - | - | - |

| Acetone | - | - | - |

| DMSO | 97 | 3 | -8.41 |

Data sourced from de Oliveira & Rittner (2005). Note: Specific population percentages for some solvents were not provided in the source.

These findings highlight the crucial role of computational chemistry in dissecting the subtle energetic factors that govern the structure and reactivity of molecules like cis-3-methoxycyclohexanol. The ability to model transition states and conformational landscapes provides invaluable insights that complement and explain experimental observations.

Chemical Reactivity and Transformation Pathways of Cis 3 Methoxycyclohexanol

Hydrolytic Dehalogenation Reaction Mechanisms (Broader Context of Related Enzymes)

While cis-3-methoxycyclohexanol itself does not undergo dehalogenation, understanding the enzymatic mechanisms for hydrolytic dehalogenation is crucial in a broader biochemical context, particularly for its halogenated analogues. Enzymes that cleave carbon-halogen bonds, known as dehalogenases, are vital for the biodegradation of many environmental pollutants. nih.gov

Hydrolytic dehalogenases, which include haloalkane dehalogenases, haloacid dehalogenases, and epoxide hydrolases, often share a common α/β-hydrolase fold structure and a similar catalytic mechanism. nih.govmuni.cz A key feature of this mechanism is the nucleophilic attack by an aspartate residue in the enzyme's active site on the electrophilic carbon atom of the substrate that bears the halogen. nih.govrsc.orgnih.gov This attack proceeds via an SN2-like mechanism, leading to the formation of a covalent alkyl-enzyme ester intermediate and the release of a halide ion. muni.cznih.govrsc.org

Subsequently, a water molecule, activated by a charge-relay system typically involving histidine and another acidic residue (like aspartate or glutamate), hydrolyzes the ester intermediate. muni.cznih.gov This step regenerates the free enzyme and releases the final alcohol product. muni.cznih.gov For instance, the hydrolysis of epoxides, which are structurally related to vicinal haloalcohols, proceeds through a similar covalent hydroxyalkyl enzyme intermediate. nih.gov The enzymes L-2-haloacid dehalogenase and haloalkane dehalogenase from Xanthobacter autotrophicus GJ10 both utilize an aspartate nucleophile to form a covalent intermediate. nih.govnih.govrug.nl

Interestingly, some epoxide hydrolases exhibit promiscuous dehalogenase activity, highlighting the close mechanistic relationship between these enzyme classes. muni.czrsc.org The epoxide hydrolase StEH1 from potato, for example, shows a low level of hydrolytic activity with chloro- and bromo-substituted ethanes, proceeding through the characteristic alkyl-enzyme intermediate. rsc.org This suggests that a hypothetical halogenated derivative of 3-methoxycyclohexanol could potentially be a substrate for such enzymes, leading to its conversion back to an alcohol via a hydrolytic dehalogenation pathway.

Table 1: Key Enzymes in Hydrolytic Dehalogenation and Related Reactions

| Enzyme Class | Typical Substrate | Key Mechanistic Feature | Ref |

|---|---|---|---|

| Haloalkane Dehalogenase | Halogenated alkanes | Nucleophilic attack by Aspartate, covalent ester intermediate | nih.govrug.nl |

| Haloacid Dehalogenase | Halogenated carboxylic acids | Nucleophilic attack by Aspartate, covalent ester intermediate | nih.govresearchgate.net |

Oxidation Reactions and Product Formation (e.g., Cyclohexanones)

The secondary alcohol group in cis-3-methoxycyclohexanol is susceptible to oxidation, a common transformation pathway that yields the corresponding ketone, 3-methoxycyclohexanone (B95188). This reaction is a key step in the synthesis of various fine chemical intermediates. quickcompany.in

A variety of oxidizing agents can be employed for this transformation. For the structurally similar 4-methoxycyclohexanol (B98163), oxidation to 4-methoxycyclohexanone (B142444) has been achieved using agents like sodium hypochlorite (B82951) in the presence of a phase transfer catalyst or hydrogen peroxide with a molecular sieve-supported phosphotungstic acid catalyst. quickcompany.ingoogle.com These methods are often chosen for their efficiency and environmental considerations. google.com

Enzymatic oxidation presents a green chemistry alternative. Unspecific peroxygenases (UPOs), such as the one from Agrocybe aegerita (AaeUPO), have proven to be effective catalysts for the oxidation of cyclohexane (B81311) and its alcohol derivatives. acs.orgnih.govtudelft.nl These enzymes utilize hydrogen peroxide as the oxidant to convert cyclohexanol (B46403) to cyclohexanone (B45756). tudelft.nlacs.org The chemo-enzymatic Baeyer-Villiger oxidation of substituted cyclohexanones, which are products of cyclohexanol oxidation, can be achieved using lipases like Novozyme-435 to generate a peroxy acid in situ. rsc.orgpsu.edu This demonstrates a potential subsequent reaction pathway for the 3-methoxycyclohexanone formed from cis-3-methoxycyclohexanol.

Table 2: Oxidation of Methoxycyclohexanol Analogues

| Starting Material | Oxidizing System | Product | Ref |

|---|---|---|---|

| 4-methoxycyclohexanol | Hydrogen Peroxide / Phosphotungstic Acid Catalyst | 4-methoxycyclohexanone | google.com |

| 4-methoxycyclohexanol | Sodium Hypochlorite / Phase Transfer Catalyst | 4-methoxycyclohexanone | quickcompany.in |

| Cyclohexanol | Unspecific Peroxygenase (PaDa-I) / H₂O₂ | Cyclohexanone | acs.org |

The oxidation of cis-3-methoxycyclohexanol would thus be expected to efficiently produce 3-methoxycyclohexanone, a valuable building block for further synthesis.

Derivatization Reactions for Structure Elucidation and Further Synthesis

Derivatization is a crucial technique used to modify a compound to make it more suitable for analysis, typically by gas chromatography (GC), or to prepare it for subsequent synthetic steps. research-solution.comgcms.cz For a polar compound like cis-3-methoxycyclohexanol, which contains an active hydrogen on its hydroxyl group, derivatization is often necessary to increase its volatility and thermal stability, and to improve peak shape during GC analysis. research-solution.comlibretexts.org

The three primary types of derivatization reactions for hydroxyl groups are silylation, acylation, and alkylation. libretexts.org

Silylation: This is the most common method, where the active hydrogen of the alcohol is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jpsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing secondary alcohols. chemcoplus.co.jpsigmaaldrich.com The resulting TMS ether is significantly more volatile and less polar than the original alcohol. chemcoplus.co.jp

Acylation: This process involves reacting the alcohol with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form an ester. research-solution.comchemcoplus.co.jp Using fluorinated anhydrides, like trifluoroacetic anhydride (TFAA), can produce derivatives that are highly responsive to electron capture detectors (ECD) in GC, enabling trace-level analysis. gcms.cz Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org

Alkylation: This method, most commonly used for forming esters from carboxylic acids, can also be applied to alcohols to form ethers, although it is less common for simple analysis. libretexts.org

These derivatization reactions are essential for the accurate identification and quantification of cis-3-methoxycyclohexanol in complex mixtures using techniques like GC-Mass Spectrometry (GC-MS). research-solution.com

Table 3: Common Derivatization Reagents for Alcohols in GC Analysis

| Derivatization Method | Reagent Example | Derivative Formed | Purpose | Ref |

|---|---|---|---|---|

| Silylation | BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ether | Increase volatility, thermal stability | chemcoplus.co.jpsigmaaldrich.com |

| Silylation | MBDSTFA | tert-Butyldimethylsilyl (TBDMS) Ether | Forms highly stable derivatives, useful for GC-MS | chemcoplus.co.jp |

Stereoselectivity in Reactions Involving Methoxycyclohexanol Derivatives

The stereochemical outcome of reactions involving cyclohexane rings is profoundly influenced by the conformational arrangement of the substituents. spcmc.ac.inslideshare.net In derivatives of cis-3-methoxycyclohexanol, the relative orientation of the methoxy (B1213986) and other functional groups plays a critical role in directing the approach of reagents, leading to stereoselective transformations.

The stereoselectivity of hydride reductions of substituted cyclohexanones, for instance, is a well-studied area. acs.org The reduction of a ketone like 3-methoxycyclohexanone would yield diastereomeric alcohols, with the ratio depending on the steric and electronic effects of the methoxy group influencing the trajectory of the hydride attack (either axial or equatorial).

In reactions involving the formation of new carbon-carbon bonds, the existing stereocenters can exert significant control. For example, the reaction of the enolate of (2S)-2-methoxycyclohexanone with an azetidinone in the presence of SnCl₄ proceeds with high diastereoselectivity. acs.org Low-temperature NMR studies revealed that the tin tetrachloride forms a chelate with the ketone and the methoxy group, creating a rigid structure. acs.org This chelated tin enolate then directs the incoming electrophile, amplifying the stereochemical influence of the methoxy group to favor the formation of one diastereomer. acs.org

Furthermore, catalytic hydrogenations can also be highly stereoselective. The hydrogenation of guaiacol (B22219) over specific rhodium or ruthenium catalysts can selectively produce cis-2-methoxycyclohexanol, demonstrating that the choice of catalyst can control the stereochemical outcome of the reaction. researchgate.net Similarly, reactions of carbanions derived from substituted cyclohexanes can proceed with a high degree of stereoselectivity, often with inversion of configuration at the carbanionic center. rsc.org These examples underscore the principle that the methoxy group in cis-3-methoxycyclohexanol and its derivatives is not a passive spectator but an active participant in controlling the stereoselectivity of chemical transformations.

Applications in Advanced Organic Synthesis and Chiral Chemistry

cis-3-Methoxycyclohexanol as a Chiral Building Block in Stereoselective Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules, transferring their stereochemical information to the final product. Cyclohexane (B81311) rings are common motifs in natural products, and introducing substituents with defined stereochemistry is crucial for controlling the molecule's three-dimensional structure and, consequently, its biological activity.

Intermediacy in the Synthesis of Complex Molecules

The total synthesis of natural products often involves the meticulous assembly of complex architectures from simpler, chiral precursors. Cis-3-methoxycyclohexanol, with its defined stereochemistry and functional groups, is a plausible intermediate for constructing larger molecules. The cyclohexyl core can serve as a scaffold onto which other fragments are built. For example, the synthesis of certain terpenes, alkaloids, or macrolides containing a substituted cyclohexane ring could potentially involve a derivative of 3-methoxycyclohexanol.

Detailed examples of total syntheses that explicitly name cis-3-methoxycyclohexanol as an intermediate are sparse in broadly accessible scientific databases. The general strategy in such syntheses would involve using the existing stereocenters of the building block to induce chirality in subsequent reaction steps, a common and powerful strategy in natural product synthesis. beilstein-journals.orgnih.govresearchgate.net

Research into Stereoselective Catalysis and Kinetic Resolution

Kinetic resolution is a key technique for separating a racemic mixture of chiral molecules. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. The racemic mixture of cis-3-methoxycyclohexanol is a candidate for such resolution. For instance, enzyme-catalyzed acylation, a common method for resolving alcohols, could selectively acylate one enantiomer, leaving the other unreacted. This approach is a cornerstone of dynamic kinetic resolution (DKR), where the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single, enantiopure product. nih.govmdpi.comresearchgate.netnih.gov

Research in this area often focuses on developing new catalysts (both enzymatic and transition-metal-based) and methodologies for efficiently resolving alcohols. While specific studies focusing exclusively on the kinetic resolution of cis-3-methoxycyclohexanol are not prominently found, the vast body of work on the resolution of other cyclic secondary alcohols provides a strong precedent for its feasibility and potential application in stereoselective catalysis research. nih.govresearchgate.net

Influence of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms in a molecule—its stereochemistry—is critical for how it interacts with other molecules. In cis-3-methoxycyclohexanol, the relative orientation of the hydroxyl and methoxy (B1213986) groups significantly influences its conformational preferences and non-covalent interactions.

Research has shown that the conformational equilibrium of cis-3-methoxycyclohexanol is highly sensitive to its environment. In non-polar solvents, the molecule preferentially adopts a conformation where both the hydroxyl and methoxy groups are in axial positions (diaxial). This preference is stabilized by the formation of an intramolecular hydrogen bond (IAHB) between the hydroxyl proton and the methoxy oxygen. However, as the concentration of the alcohol increases or the polarity of the solvent rises, the equilibrium shifts. In these conditions, the molecule favors a diequatorial conformation, which facilitates the formation of intermolecular hydrogen bonds (IEHB) with other alcohol molecules or with the polar solvent.

This behavior contrasts with the trans isomer, where the conformer populations are less sensitive to the solvent environment. The strength of the intramolecular hydrogen bond in the cis isomer has been calculated to be approximately 18.4 kJmol⁻¹. This ability to switch conformations and form different types of hydrogen bonds based on the surrounding medium is a fundamental aspect of molecular recognition, influencing how the molecule might bind to a receptor site or interact with other reagents in a chemical reaction.

| Solvent | Conformer Population of cis-3-Methoxycyclohexanol |

|---|---|

| Cyclohexane | 67% diaxial (intramolecular H-bond) |

| Carbon Tetrachloride (0.05 M) | 56% diaxial (intramolecular H-bond) |

| DMSO | 97% diequatorial (intermolecular H-bond) |

Data derived from 1H NMR studies on the conformational equilibrium of cis-3-methoxycyclohexanol.

This demonstrated influence of stereochemistry on non-covalent interactions is crucial for designing molecules for applications in areas such as drug design and materials science, where precise control over molecular shape and intermolecular forces is paramount.

Future Research Directions and Unexplored Avenues

Development of Novel Stereocontrolled Synthetic Methodologies

The synthesis of cis-3-methoxycyclohexanol, with its specific 1,3-cis relationship between the hydroxyl and methoxy (B1213986) groups, presents a continuing challenge in stereocontrol. While classical methods such as the reduction of 3-methoxycyclohexanone (B95188) often yield mixtures of cis and trans isomers, future research should focus on developing highly stereoselective, efficient, and sustainable synthetic routes.

Promising avenues for exploration include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective reduction of the prochiral 3-methoxycyclohexanone could provide direct access to specific enantiomers of the cis isomer. This would bypass the need for chiral resolution and be a significant step forward.

Substrate-Directed Synthesis: Investigating reactions where a temporary directing group is installed on the cyclohexane (B81311) ring could guide reagents to attack from a specific face, ensuring the desired cis stereochemistry.

Enzymatic Reactions: The use of biocatalysts, such as engineered ketoreductases, offers the potential for unparalleled stereoselectivity under mild, environmentally friendly conditions. Screening and engineering enzymes for this specific substrate is a largely unexplored area.

| Methodology | Potential Advantages | Key Research Challenge | Projected Outcome |

|---|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency | Design and synthesis of a highly effective ligand/catalyst system chemistryworld.com | Direct access to enantiopure cis-3-methoxycyclohexanol |

| Substrate-Directed Synthesis | High diastereoselectivity, predictable outcomes | Developing easily attachable and removable directing groups | High-yield synthesis of the target cis isomer over the trans |

| Enzymatic Reduction | Exceptional stereoselectivity, green chemistry principles | Identifying or engineering an enzyme with high activity for the substrate | Sustainable and highly selective production route |

Deeper Elucidation of Intramolecular Interaction Networks

The conformational equilibrium of cis-3-methoxycyclohexanol is delicately balanced by a network of non-covalent interactions, primarily the intramolecular hydrogen bond (IAHB) between the axial hydroxyl and axial methoxy groups in the diaxial conformation. nih.gov This interaction competes with intermolecular hydrogen bonding, especially in polar, protic solvents which favor the diequatorial conformer. nih.govstackexchange.com

Future research should aim for a more quantitative and comprehensive understanding of these forces:

Advanced Computational Modeling: Employing high-level quantum mechanical methods, such as Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis, could map and quantify the various non-covalent interactions (e.g., hydrogen bonds, steric repulsions, hyperconjugative effects) that dictate the conformational preference.

Systematic Solvent Studies: While the behavior in common solvents is partially understood, a systematic investigation across a broader range of environments, including ionic liquids and supercritical fluids, could reveal new insights into the interplay between solute and solvent. nih.gov

| Condition | Observed Dominant Conformer | Primary Interaction | Future Area of Investigation |

|---|---|---|---|

| Non-polar solvent (e.g., CCl₄, C₆D₁₂) | Diaxial (stabilized) nih.gov | Intramolecular H-Bond (IAHB) nih.gov | Quantification of minor conformers using ultra-sensitive NMR |

| Polar, H-bonding solvent (e.g., DMSO) | Diequatorial (highly favored) nih.gov | Intermolecular H-Bonds with solvent nih.gov | Thermodynamic studies in novel solvent systems (e.g., ionic liquids) |

| Gas Phase | Diaxial (predicted) stackexchange.com | Intramolecular H-Bond (IAHB) stackexchange.com | Direct structural determination via rotational spectroscopy |

Advanced Spectroscopic Techniques for Dynamic Conformational Studies

While standard NMR and IR spectroscopy have confirmed the basic conformational preferences of cis-3-methoxycyclohexanol, these methods often provide a time-averaged picture. nih.gov The molecule is in a constant state of flux, undergoing rapid ring inversion between its chair conformations. Future research should leverage advanced spectroscopic techniques to study these dynamics directly.

Potential techniques include:

Dynamic NMR (DNMR): Variable-temperature NMR experiments can be used to "freeze out" the conformational exchange on the NMR timescale, allowing for the direct observation of individual conformers and the precise measurement of the activation energy for ring inversion.

Rotational Spectroscopy: High-resolution rotational spectroscopy in the gas phase can provide exceptionally precise geometric information about the dominant conformer(s), free from solvent effects. This data would serve as an invaluable benchmark for validating and refining computational models.

Vibrational Circular Dichroism (VCD): For enantiopure samples, VCD spectroscopy could provide detailed information about the solution-phase conformation and the solute-solvent complexes, offering a deeper understanding of the forces at play.

Integration of Machine Learning and AI in Conformational Prediction and Reaction Design

Future applications could involve:

Conformational Ensemble Prediction: ML models, trained on vast datasets from quantum mechanical calculations, could predict the complete conformational ensemble of cis-3-methoxycyclohexanol under various conditions (temperature, solvent) with speeds far exceeding traditional methods. nih.govmdpi.com This would enable rapid screening of conditions to favor a desired conformation.

Generative Models for Catalyst Design: AI-driven generative models can design novel chiral ligands or catalysts tailored for the stereoselective synthesis of cis-3-methoxycyclohexanol. chemistryworld.comrsc.org These models can explore a vast chemical space to propose structures with a high probability of success, streamlining the experimental workflow. researchgate.net

Reaction Condition Optimization: ML algorithms can analyze data from a limited number of initial experiments to predict the optimal conditions (catalyst, solvent, temperature) for maximizing the yield and stereoselectivity of a desired reaction. mdpi.com

Exploration of cis-3-Methoxycyclohexanol as a Model System for Complex Ring Systems

The well-defined yet sensitive conformational behavior of cis-3-methoxycyclohexanol makes it an ideal model system for understanding more complex molecules where similar 1,3-diaxial interactions are crucial for structure and function.

Future research could utilize this compound to:

Benchmark Computational Methods: The wealth of experimental data that can be generated for this relatively simple molecule can be used to test, validate, and calibrate new computational chemistry software and theoretical models.

Probe Bioactive Conformations: Many carbohydrates and natural products contain six-membered rings with multiple stereocenters. Understanding the fundamental intramolecular interactions in cis-3-methoxycyclohexanol can provide a basis for predicting the preferred conformations of bioactive molecules and how they interact with biological targets.

Educational Tool: Its clear demonstration of the A-value, steric hindrance, and intramolecular hydrogen bonding makes it a perfect case study for teaching advanced principles of stereochemistry and conformational analysis.

Q & A

Q. What synthetic methodologies are effective for producing cis-3-Methoxycyclohexanol with stereochemical control?

- Methodological Answer : Synthesis typically involves introducing the methoxy group while preserving the cyclohexanol backbone's stereochemistry. Key steps include:

-

Epoxidation of Cyclohexene Derivatives : Use peracids (e.g., m-CPBA) to epoxidize cis-3-hexene, followed by acid-catalyzed ring-opening with methanol to install the methoxy group stereospecifically .

-

Hydrogenation of Aromatic Precursors : Catalytic hydrogenation (e.g., Rh/C or Ru/C) of substituted methoxyarenes under flow conditions can yield cis-configured cyclohexanol derivatives .

Critical Considerations : -

Solvent polarity and temperature influence reaction kinetics and stereoselectivity.

-

Use chiral catalysts or directing groups to enhance cis-configuration yields.

- Data Table :

| Method | Yield (%) | cis:trans Ratio | Reference |

|---|---|---|---|

| Epoxidation-Ring Opening | 65–78 | 85:15 | |

| Catalytic Hydrogenation | 70–82 | 92:8 |

Q. Which spectroscopic techniques reliably differentiate cis-3-Methoxycyclohexanol from its trans isomer?

- Methodological Answer :

-

NMR Spectroscopy :

-

¹H NMR : The coupling constant () between axial/equatorial protons adjacent to the hydroxyl group differs due to intramolecular hydrogen bonding in the cis isomer. For cis-3-Methoxycyclohexanol, = 8–10 Hz (axial-equatorial coupling), while trans isomers exhibit smaller values (2–4 Hz) .

-

NOE Experiments : Nuclear Overhauser effects between the hydroxyl proton and methoxy group confirm spatial proximity in the cis isomer .

-

IR Spectroscopy : A sharp O–H stretch at 3450–3500 cm⁻¹ (intramolecular H-bonding) in cis isomers vs. a broader band (3600 cm⁻¹) in trans isomers .

- Data Table :

| Technique | cis-Isomer Signature | trans-Isomer Signature | Reference |

|---|---|---|---|

| ¹H NMR () | 8–10 Hz (axial-equatorial) | 2–4 Hz | |

| IR (O–H stretch) | 3450–3500 cm⁻¹ | 3600 cm⁻¹ |

Advanced Research Questions

Q. How does intramolecular hydrogen bonding influence the conformational equilibrium of cis-3-Methoxycyclohexanol?

- Methodological Answer : The cis isomer forms a stable six-membered intramolecular H-bond between the hydroxyl and methoxy groups, favoring the chair conformation where both substituents occupy equatorial positions. This is validated via:

-

Variable-Temperature NMR : Reduced conformational flexibility at low temperatures (e.g., –40°C) locks the H-bonded structure, observable through distinct chemical shifts .

-

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) show a 5–8 kJ/mol stabilization energy for the H-bonded conformer compared to non-H-bonded trans isomers .

- Data Table :

| Conformer | ΔG (kJ/mol) | Stabilization Mechanism | Reference |

|---|---|---|---|

| cis (H-bonded) | –5.2 | Intramolecular H-bond | |

| trans | 0.0 | No H-bond |

Q. How can researchers resolve discrepancies in thermodynamic data for cis-3-Methoxycyclohexanol conformers?

- Methodological Answer : Discrepancies arise from solvent effects and experimental conditions. To address this:

-

Solvent Standardization : Compare data in non-polar (e.g., CCl₄) vs. polar solvents (e.g., DMSO) to isolate H-bonding contributions .

-

Calorimetric Validation : Measure ΔH and ΔS via isothermal titration calorimetry (ITC) to reconcile computational predictions with experimental values .

-

Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline derivatives are available) for conformational analysis .

- Data Table :

| Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Technique | Reference |

|---|---|---|---|---|

| CCl₄ | –4.8 | –15.2 | NMR/Calorimetry | |

| DMSO | –3.1 | –10.5 | DFT/IR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten